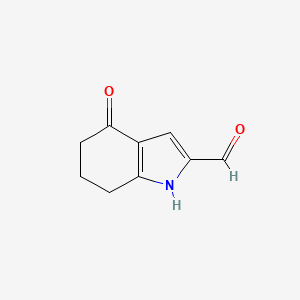

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

Cat. No. B8607923

M. Wt: 163.17 g/mol

InChI Key: NWNYETNQUHAYNA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09162981B2

Procedure details

By using a procedure analogous to preparation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde, 1,3-cyclohexane dione 4.55 g (39.36 mmol) was condensed with D-glucosamine.HCl 6.84 g (31.72 mmol) in water 40 mL in the presence of sodium carbonate 1.683 g, at ambient temperature for 11 days. (The polyol intermediate did not crystallize). The reaction mixture was extracted twice with chloroform (2×100 mL) and the aqueous phase was retained. The organic phases were back-extracted with water 150 mL. The combined aqueous phases were cooled in a 1 L flask on ice, solid sodium periodate 35.0 g (160 mmol) was gradually added over 10 minutes and the reaction was continued for additional 20 minutes on ice. The mixture was them made basic by gradual addition of saturated sodium bicarbonate solution 80 mL (foaming) and the stirring was continued for 30 minutes. The reaction mixture was filtered, the solids were washed with chloroform 0.5 L. The biphasic filtrates were shaken and separated, the aqueous phase was re-extracted with additional chloroform 0.5 L. The combined organic extracts were dried (MgSO4) and evaporated. The obtained crystalline residue was suspended in benzene (10 mL), collected by filtration, washed with benzene and dried. Y=534 mg (10% overall) of a pale yellow solid. 1H-NMR (d6-DMSO, 400 MHz): 12.50 (br s, 1H), 9.51 (s, 1H), 7.23 (d, 2.0 Hz, 1H), 2.81 (t, 6.3 Hz, 2H), 2.39 (dd, 6.8 Hz, 5.8 Hz, 2H), 2.03 (quint, 6.2 Hz, 2H)

Name

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1(C)[CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]=2[C:4](=[O:13])[CH2:3]1.C1(=O)CCCC(=O)C1.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.Cl.C(=O)([O-])[O-].[Na+].[Na+].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O>[O:13]=[C:4]1[CH2:3][CH2:2][CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]1=2 |f:4.5.6,7.8,9.10|

|

Inputs

Step One

|

Name

|

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC(C=2C=C(NC2C1)C=O)=O)C

|

|

Name

|

|

|

Quantity

|

4.55 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(CCC1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO

|

Step Three

|

Name

|

|

|

Quantity

|

6.84 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

1.683 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The biphasic filtrates were shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(The polyol intermediate did not crystallize)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted twice with chloroform (2×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic phases were back-extracted with water 150 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was gradually added over 10 minutes

|

|

Duration

|

10 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids were washed with chloroform 0.5 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was re-extracted with additional chloroform 0.5 L

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic extracts were dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O=C1C=2C=C(NC2CCC1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |